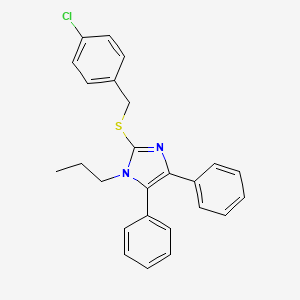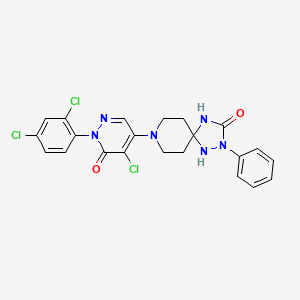
3-cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Vue d'ensemble
Description
The compound 3-cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a structurally complex molecule that appears to be related to the field of aldose reductase inhibitors. While the specific compound is not directly mentioned in the provided papers, the second paper discusses a similar compound, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, which are potent inhibitors of aldose reductase (ALR2) . These inhibitors are significant in the treatment of diabetic complications, such as cataract formation.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of (Propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid, as described in the first paper, includes a Kondakof condensation of methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction and a reduction step . Similarly, the synthesis of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives involves the creation of a diastereomeric mixture due to tautomeric equilibria in solution . These processes are indicative of the complex synthetic routes that may be required for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is characterized by the presence of a cyclohexyl group and an isoindolyl moiety. The second paper suggests that the active species binding to the catalytic site of ALR2 is the 2-hydroxy tautomer, which is consistent with the structure-activity relationships within the series of cyanooxoindolylacetic acid derivatives . This insight could be relevant to understanding the molecular interactions of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and activity of related compounds include condensation reactions, Diels-Alder cycloadditions, and reductions . The activity of these compounds as aldose reductase inhibitors also involves binding to the enzyme's catalytic site, which is influenced by the tautomeric state of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly provided, the properties of similar compounds can be inferred. For example, the cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives exhibit good inhibitory activity against ALR2, with selectivity over other reductases . The introduction of specific substituents can significantly enhance the activity and selectivity of these compounds, as seen with compound 55 in the second paper . These properties are crucial for the therapeutic potential of such compounds.
Mécanisme D'action
Target of Action
The primary target of this compound is the ubiquitin E3 ligase cereblon . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and immune response.
Mode of Action
The compound acts as a ligand for cereblon , binding to it and inducing the enzyme to degrade certain proteins . Specifically, it has been found to induce the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Propriétés
IUPAC Name |
3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKUFTBQNVFPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N2CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168158 | |
| Record name | α-(Cyclohexylmethyl)-1,3-dihydro-1-oxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338749-13-6 | |
| Record name | α-(Cyclohexylmethyl)-1,3-dihydro-1-oxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338749-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Cyclohexylmethyl)-1,3-dihydro-1-oxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3035760.png)
![(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B3035761.png)
methanol](/img/structure/B3035762.png)

![1-(cyclopropylcarbonyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3035765.png)
![(E)-3-[[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3035766.png)
![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-pyridinyl)-2-propen-1-one](/img/structure/B3035768.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate](/img/structure/B3035769.png)
![7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3035772.png)
![4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B3035774.png)
![(2E)-7-chloro-2-[(5-chloro-2-hydroxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3035775.png)